3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide
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Overview
Description
3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide is a complex organic compound with the molecular formula C16H13Cl3N4O5. It is characterized by the presence of nitro groups, a trichloroethyl group, and a toluidino moiety. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide typically involves multiple steps:
Chlorination: The trichloroethyl group is introduced via chlorination reactions, often using reagents like phosphorus trichloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trichloroethyl and toluidino groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dinitro-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide
- 3,5-Dinitro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide
- 3,5-Dinitro-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide
Uniqueness
3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trichloroethyl groups makes it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C16H13Cl3N4O5 |
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Molecular Weight |
447.7 g/mol |
IUPAC Name |
3,5-dinitro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O5/c1-9-3-2-4-11(5-9)20-15(16(17,18)19)21-14(24)10-6-12(22(25)26)8-13(7-10)23(27)28/h2-8,15,20H,1H3,(H,21,24) |
InChI Key |
CKOLAAGLNSURKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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